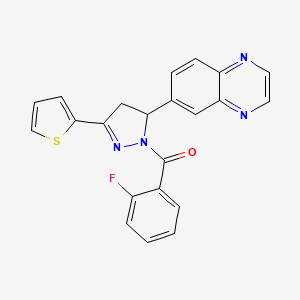
(2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C22H15FN4OS and its molecular weight is 402.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone , identified by CAS Number 946261-29-6, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates multiple heterocycles, which are known to exhibit a range of pharmacological effects.
The molecular formula of this compound is C22H15FN4OS with a molecular weight of 402.45 g/mol. Its structural complexity allows it to interact with various biological targets, making it a subject of ongoing research in drug development.
Biological Activity Overview
Research indicates that pyrazole derivatives, including the target compound, display diverse biological activities such as:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have highlighted their effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria .
- Antitumor Effects : Compounds similar to the target have been evaluated for their anticancer properties. In vitro assays reveal that certain pyrazole derivatives can inhibit tumor cell proliferation effectively .
- Anti-inflammatory Properties : The compound's potential anti-inflammatory activity has been supported by docking studies that suggest interactions with cyclooxygenase enzymes, which play a key role in inflammatory processes .
Antimicrobial Activity
A study conducted on various pyrazole derivatives demonstrated that compounds with quinoxaline and thiophene moieties exhibited substantial antibacterial activity. The minimal inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics .
Antitumor Activity
The anticancer potential of similar pyrazole derivatives was assessed using the MTT assay, which measures cell viability. For example, one derivative showed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Anti-inflammatory Studies
In vivo experiments have indicated that certain pyrazole derivatives can stabilize human red blood cell membranes, suggesting a potential mechanism for their anti-inflammatory activity. This was quantified through hemolysis inhibition assays at varying concentrations .
Data Tables
Case Studies
- Antimicrobial Efficacy : In a comparative study, the target compound was tested against standard antibiotics. Results indicated that it had comparable efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
- Antitumor Mechanism : A detailed investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines, reinforcing its potential as an anti-inflammatory agent .
Propiedades
IUPAC Name |
(2-fluorophenyl)-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4OS/c23-16-5-2-1-4-15(16)22(28)27-20(13-19(26-27)21-6-3-11-29-21)14-7-8-17-18(12-14)25-10-9-24-17/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGWYUUWGILQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CC=C3F)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














